molecular formula C14H18Si B13683575 Trimethyl(2-methyl-1-naphthyl)silane

Trimethyl(2-methyl-1-naphthyl)silane

Cat. No.: B13683575
M. Wt: 214.38 g/mol
InChI Key: FRFUBSNINGKBFV-UHFFFAOYSA-N
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Description

Trimethyl(2-methyl-1-naphthyl)silane is an organosilicon compound with the molecular formula C13H16Si It is a derivative of naphthalene, where a trimethylsilyl group is attached to the 2-methyl position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl(2-methyl-1-naphthyl)silane can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1-naphthylmagnesium bromide with trimethylchlorosilane. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Grignard reactions or other organometallic methods. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(2-methyl-1-naphthyl)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes with different substituents.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Various silanes with different substituents.

    Substitution: Compounds with new functional groups replacing the trimethylsilyl group.

Scientific Research Applications

Trimethyl(2-methyl-1-naphthyl)silane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: The compound can be used in the modification of biomolecules for research purposes.

    Industry: Used in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of Trimethyl(2-methyl-1-naphthyl)silane involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group can stabilize reactive intermediates and facilitate the formation of new bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

  • Trimethyl(2-naphthyl)silane
  • Trimethylsilane
  • Dimethylsilane

Uniqueness

Trimethyl(2-methyl-1-naphthyl)silane is unique due to the presence of the 2-methyl group on the naphthalene ring, which can influence its reactivity and the types of reactions it can undergo. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties.

Properties

Molecular Formula

C14H18Si

Molecular Weight

214.38 g/mol

IUPAC Name

trimethyl-(2-methylnaphthalen-1-yl)silane

InChI

InChI=1S/C14H18Si/c1-11-9-10-12-7-5-6-8-13(12)14(11)15(2,3)4/h5-10H,1-4H3

InChI Key

FRFUBSNINGKBFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)[Si](C)(C)C

Origin of Product

United States

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